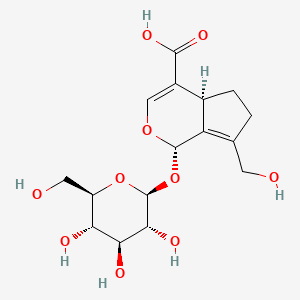
Arborescosidic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is primarily isolated from the plant Veronica beccabunga (brooklime) . This compound is part of a larger group of iridoid glucosides, which are known for their diverse biological activities.
準備方法
Arborescosidic acid can be extracted from the aerial parts of plants such as Plantago holosteum and Veronica beccabunga. The extraction process typically involves the use of methanol (MeOH) as a solvent. The air-dried and powdered plant material is extracted with MeOH at 40°C for several hours. The extract is then filtered, and the residue is further extracted multiple times. The combined filtrates are evaporated under vacuum to obtain a crude MeOH extract. This extract is then subjected to various chromatographic techniques, such as polyamide column chromatography and silica gel column chromatography, to isolate pure this compound .
化学反応の分析
Arborescosidic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Arborescosidic acid has several scientific research applications:
Chemistry: It is used as a reference compound in the study of iridoid glucosides and their chemical properties.
Biology: It is studied for its potential biological activities, including anti-inflammatory, antibacterial, and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
作用機序
The mechanism of action of arborescosidic acid involves its interaction with various molecular targets and pathways. As an iridoid glucoside, it is believed to exert its effects through modulation of inflammatory pathways, inhibition of microbial growth, and antioxidant activity. The specific molecular targets and pathways involved are still under investigation.
類似化合物との比較
Arborescosidic acid is similar to other iridoid glucosides such as aucubin, verbascoside, and catalpol. it is unique due to its carboxylated structure and the presence of an 8,9-double bond. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Similar compounds include:
- Aucubin
- Verbascoside
- Catalpol
- Melittoside
- Monomelittoside
These compounds share similar iridoid glucoside structures but differ in their specific functional groups and biological activities.
特性
分子式 |
C16H22O10 |
|---|---|
分子量 |
374.34 g/mol |
IUPAC名 |
(1S,4aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C16H22O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h5,7,9,11-13,15-21H,1-4H2,(H,22,23)/t7-,9-,11-,12+,13-,15+,16+/m1/s1 |
InChIキー |
UJHKVBUVGHLNMO-QWLNJVRVSA-N |
異性体SMILES |
C1CC(=C2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO |
正規SMILES |
C1CC(=C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


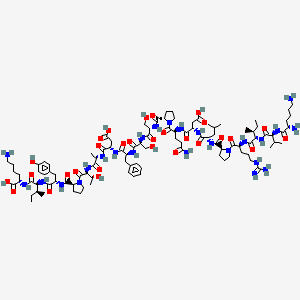
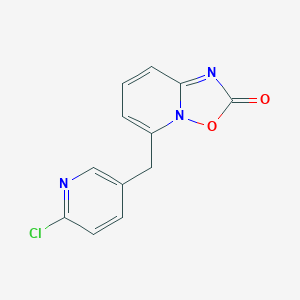
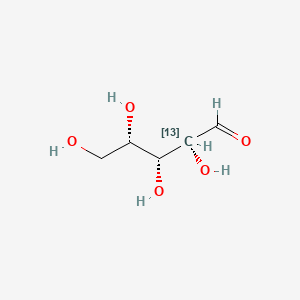

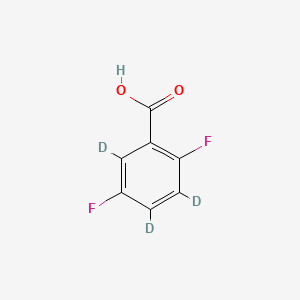
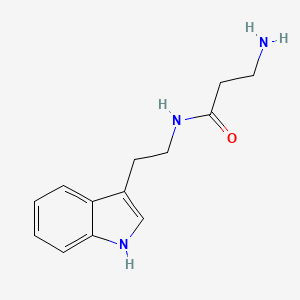
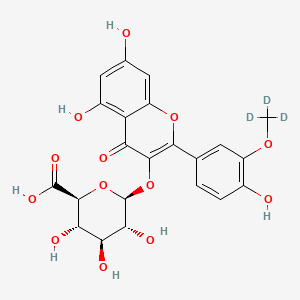
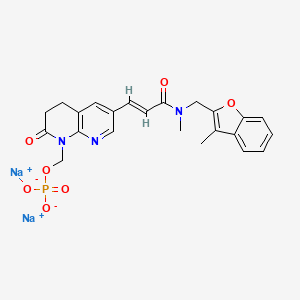
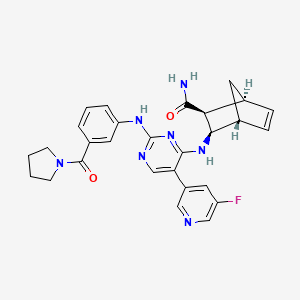
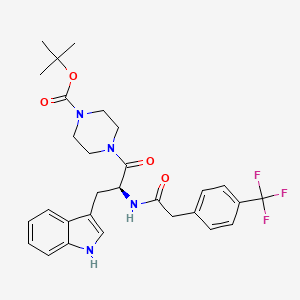
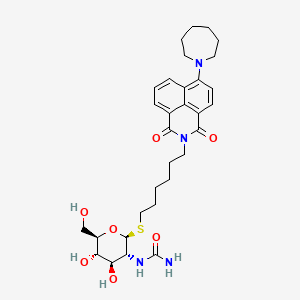
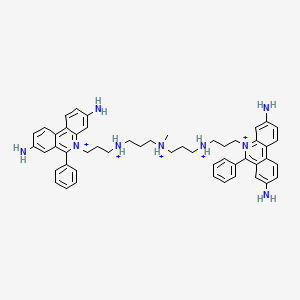
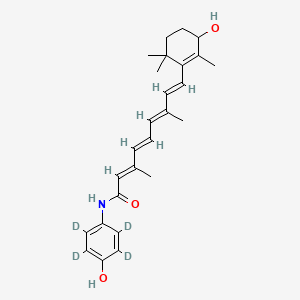
![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
